molecular formula C21H17N5O5S B2794332 1-[7-acetyl-3-(4-methoxyphenyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one CAS No. 896274-39-8

1-[7-acetyl-3-(4-methoxyphenyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one

カタログ番号: B2794332
CAS番号: 896274-39-8
分子量: 451.46
InChIキー: AWXYMSGMBQUCSI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[7-acetyl-3-(4-methoxyphenyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one is a useful research compound. Its molecular formula is C21H17N5O5S and its molecular weight is 451.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-[7-acetyl-3-(4-methoxyphenyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one is a complex organic compound belonging to the class of triazolothiadiazines. This class of compounds has garnered attention due to their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound position it as a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H17N5O5SC_{21}H_{17}N_{5}O_{5}S, with a molecular weight of approximately 451.5 g/mol. The structure includes a triazole ring fused with a thiadiazine ring, which contributes to its biological activity.

PropertyValue
Molecular FormulaC21H17N5O5S
Molecular Weight451.5 g/mol
CAS Number896274-39-8

Antioxidant Activity

Recent studies have demonstrated that derivatives of triazolothiadiazine exhibit significant antioxidant properties. For example, one study reported an IC50 value of 16.97 µg/mL for antioxidant activity using the DPPH free radical scavenging method . This suggests that the compound can effectively neutralize free radicals, which may have implications for reducing oxidative stress-related diseases.

Anticancer Activity

The anticancer potential of triazolothiadiazines has been evaluated against various cancer cell lines. Notably, compounds similar to this compound showed moderate growth inhibition against leukemia cell lines (CCRF-CEM) with an inhibition percentage around 44.59% . This indicates potential as a lead compound in cancer therapy.

Antidiabetic Activity

In vivo studies on streptozotocin-induced diabetic rats indicated that certain derivatives exhibited significant blood glucose-lowering effects (up to 59.15% reduction) . This suggests that compounds within this class could be explored for their antidiabetic properties.

The mechanism by which this compound exerts its biological effects is hypothesized to involve the inhibition of specific enzymes and modulation of receptor activity. This interaction can lead to altered cellular signaling pathways associated with oxidative stress and cancer progression.

Study on Antioxidant and Antidiabetic Effects

A study synthesized several triazolothiadiazine derivatives and evaluated their biological activities. Among these, compound 2d demonstrated notable antioxidant activity with an IC50 value of 16.97 µg/mL and significant blood glucose-lowering activity in diabetic models .

Anticancer Screening

Another research effort conducted at the National Cancer Institute assessed various triazolothiadiazine derivatives against a panel of cancer cell lines. The results highlighted moderate anticancer activity across multiple cell lines, reinforcing the potential utility of these compounds in oncology .

Q & A

Q. Basic Synthesis and Characterization

Q. Q1: What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

Methodological Answer: The synthesis of this triazolo-thiadiazine derivative typically involves multi-step reactions, starting with condensation of substituted hydrazines with thiadiazine precursors. For example, analogous compounds are synthesized via cyclocondensation of thiosemicarbazides with α,β-unsaturated ketones under reflux in ethanol, followed by purification via column chromatography . Purity (>95%) is validated using HPLC with UV detection at 254 nm, and structural confirmation is achieved via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. Structural and Electronic Properties

Q. Q2: How do the 4-methoxyphenyl and 4-nitrophenyl substituents influence the compound’s electronic structure?

Methodological Answer: The 4-methoxyphenyl group is electron-donating (via resonance), while the 4-nitrophenyl group is electron-withdrawing (via inductive effects). Computational studies (e.g., DFT at B3LYP/6-31G* level) can model charge distribution, revealing polarization effects on the triazolo-thiadiazine core. X-ray crystallography of analogous compounds shows planar geometry with π-stacking interactions, critical for ligand-receptor binding .

Q. Basic Bioactivity Screening

Q. Q3: What in vitro assays are recommended for initial bioactivity screening?

Methodological Answer: Standard assays include:

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Potential : MTT assay using cancer cell lines (e.g., MCF-7, HeLa) at concentrations ranging from 1–100 μM, with IC50_{50} calculations .
  • Anti-inflammatory Activity : COX-2 inhibition assay using ELISA kits .

Q. Advanced Mechanistic Studies

Q. Q4: How can researchers investigate the mechanism of action for observed anticancer activity?

Methodological Answer:

  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
  • Molecular Docking : Target proteins like tubulin or topoisomerase II using AutoDock Vina, leveraging X-ray structures (PDB: 1SA0, 1ZXM) .
  • Western Blotting : Validate protein targets (e.g., Bcl-2, Bax) in treated vs. untreated cells .

Q. Data Contradictions and Resolution

Q. Q5: How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Dose-Response Validation : Replicate experiments at varying concentrations (e.g., 4×106^{-6}–24×106^{-6} M) to confirm dose dependency .
  • Orthogonal Assays : Cross-validate antimicrobial results with zone-of-inhibition assays and time-kill kinetics .
  • Structural Analog Comparison : Test derivatives (e.g., replacing 4-nitrophenyl with 4-chlorophenyl) to isolate substituent effects .

Q. Advanced Analytical Techniques

Q. Q6: What advanced spectroscopic methods are critical for characterizing degradation products?

Methodological Answer:

  • LC-MS/MS : Identify oxidative/hydrolytic degradation products under stress conditions (e.g., 0.1 M HCl/NaOH, 3% H2 _2O2_2) .
  • Solid-State NMR : Analyze crystallinity changes impacting stability .
  • TGA-DSC : Monitor thermal decomposition profiles (e.g., 25–400°C at 10°C/min) .

Q. Structure-Activity Relationship (SAR) Studies

Q. Q7: How can SAR studies be designed to optimize bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) and assess potency shifts .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify essential moieties (e.g., acetyl group’s role in H-bonding) .
  • QSAR Modeling : Develop regression models (e.g., PLS) correlating logP, polar surface area, and IC50_{50} values .

Q. Stability and Formulation Challenges

Q. Q8: What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the acetyl group, hydrolyzable in vivo .
  • Nanoparticulate Formulations : Use PLGA nanoparticles (100–200 nm) prepared by emulsion-diffusion, achieving >80% encapsulation efficiency .
  • Co-crystallization : Co-form with succinic acid to enhance dissolution rate (1.5-fold vs. free form) .

Q. Computational Approaches for Toxicity Prediction

Q. Q9: How can in silico tools predict off-target toxicity early in development?

Methodological Answer:

  • ADMET Prediction : Use SwissADME for bioavailability radar and admetSAR for hepatotoxicity risk .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D9 via fluorescence-based assays .
  • AMES Test Simulation : Derek Nexus to assess mutagenicity potential .

Q. Comparative Studies with Analogous Compounds

Q. Q10: How does this compound compare to structurally related triazolo-thiadiazines in terms of efficacy?

Methodological Answer:

Compound Substituents Anticancer IC50_{50} (μM) Key Feature
Target Compound4-MeO, 4-NO2_28.2 (MCF-7)High selectivity
Analog A 4-Cl, 4-Me12.5 (MCF-7)Improved solubility
Analog B 3,4,5-OMe5.8 (HeLa)Enhanced COX-2 inhibition

特性

IUPAC Name

1-[5-acetyl-3-(4-methoxyphenyl)-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O5S/c1-12(27)19-18(14-4-8-16(9-5-14)26(29)30)24(13(2)28)25-20(22-23-21(25)32-19)15-6-10-17(31-3)11-7-15/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXYMSGMBQUCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=C(C=C3)OC)C(=O)C)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。